Luteolin

Catalog No.
S533862
CAS No.
491-70-3
M.F
C15H10O6
M. Wt
286.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin

CAS Number

491-70-3

Product Name

Luteolin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

Molecular Formula

C15H10O6

Molecular Weight

286.24 g/mol

InChI

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H

InChI Key

IQPNAANSBPBGFQ-UHFFFAOYSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=CC(O)=C13

Solubility

Soluble in DMSO, not in water

Synonyms

BRN 0292084; C.I. 75590; C.I. Natural Yellow 2; CCRIS 3790; Cyanidenon 1470; Digitoflavone; Flacitran; Luteoline; Luteolol; Salifazide; Luteolin

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O

Description

The exact mass of the compound Luteolin is 286.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Luteolin is a naturally occurring flavonoid characterized by its chemical structure, which is a 3′, 4′, 5, 7-tetrahydroxyflavone. It possesses a C6-C3-C6 carbon skeleton formed by two benzene rings linked by a heterocyclic ring. Luteolin appears as a yellow crystalline compound and is predominantly found in various plants, fruits, and vegetables. Its extraction from natural sources can be challenging due to its low concentration in these materials, necessitating advanced extraction techniques for significant yields .

The mechanism of action of luteolin is complex and depends on the specific biological effect being studied. Here are some proposed mechanisms:

  • Antioxidant Activity: Luteolin's hydroxyl groups scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory Activity: Luteolin may modulate inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) [].
  • Anticancer Activity: Luteolin may induce cell death (apoptosis) in cancer cells through various mechanisms, including cell cycle arrest and inhibition of angiogenesis (blood vessel formation).
, particularly in the formation of glycosides and metal complexes. For instance, luteolin can be glycosylated enzymatically using Bacillus cereus cells in hydrophilic organic solvents, resulting in several glycosides such as luteolin 7-O-β-glucoside and luteolin 4′-O-β-glucoside . Additionally, luteolin can form complexes with metal ions like calcium, magnesium, zinc, iron, and copper. These complexes enhance its antioxidant properties and increase its efficacy in scavenging free radicals .

Luteolin exhibits a broad spectrum of biological activities, including:

  • Antioxidant: Scavenges free radicals and protects against oxidative stress .
  • Anti-inflammatory: Modulates inflammatory pathways and reduces cytokine production .
  • Anticancer: Induces cell cycle arrest and apoptosis in various cancer cell lines by targeting critical proteins involved in cell proliferation .
  • Neuroprotective: Protects neuronal cells from damage induced by oxidative stress .

These activities make luteolin a subject of interest for therapeutic applications in chronic diseases.

Synthesis of luteolin can be achieved through several methods:

  • Natural Extraction: Obtained from plants using simple extraction techniques.
  • Chemical Synthesis: A notable method involves using 1,3,5-trimethoxybenzene and 3,4-dimethoxycinnamic acid via Friedel–Crafts acylation followed by demethylation and condensation reactions .
  • Biotransformation: Enzymatic methods utilizing specific microorganisms to produce luteolin glycosides more efficiently than traditional chemical methods .

Luteolin has diverse applications across several fields:

  • Pharmaceuticals: Used for its potential anti-inflammatory and anticancer properties.
  • Cosmetics: Incorporated into formulations for its antioxidant effects.
  • Food Industry: Acts as a natural preservative and colorant due to its flavonoid nature.
  • Nutraceuticals: Employed as a dietary supplement for health benefits related to oxidative stress and inflammation .

Research on luteolin's interactions has revealed significant findings:

  • Luteolin forms stable complexes with metal ions that enhance its antioxidant capacity .
  • It interacts with proteins such as bovine serum albumin, affecting its bioavailability and efficacy .
  • Studies have shown that luteolin's metabolites are crucial for its biological activity post-administration, indicating the importance of metabolic pathways in its therapeutic effects .

Luteolin shares structural similarities with other flavonoids but possesses unique properties that distinguish it:

CompoundStructure FeaturesUnique Properties
Quercetin3′, 4′, 5, 7-tetrahydroxyflavoneStronger anti-inflammatory effects
Apigenin4′, 5, 7-trihydroxyflavoneMore potent against certain cancer types
Kaempferol3′, 4′, 5-hydroxyflavoneExhibits different cellular signaling pathways
Chrysin5, 7-dihydroxyflavoneKnown for its anxiolytic properties

Luteolin's distinct arrangement of hydroxyl groups contributes to its potent antioxidant activity and unique biological profile compared to these similar compounds .

Luteolin biosynthesis is fundamentally integrated within the phenylpropanoid metabolic network, representing a specialized branch that channels carbon flow from primary metabolism toward the production of this bioactive flavone [1] [2]. The phenylpropanoid pathway serves as the foundational biosynthetic route, initiating with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, which subsequently undergoes hydroxylation by cinnamate 4-hydroxylase (C4H) to yield 4-coumaric acid [3] [2].

The integration of luteolin biosynthesis begins at the critical branch point where 4-coumaroyl-CoA, formed through the action of 4-coumarate:CoA ligase (4CL), becomes the substrate for chalcone synthase (CHS) [4] [5]. This enzyme catalyzes the condensation reaction between 4-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone, marking the entry point into the flavonoid biosynthetic pathway [6] [4]. The subsequent isomerization of naringenin chalcone to naringenin by chalcone isomerase (CHI) establishes the flavanone backbone that serves as the precursor for luteolin formation [5] [7].

The phenylpropanoid pathway integration exhibits sophisticated regulatory mechanisms that control carbon flux toward luteolin production. Transcriptional regulation of PAL, C4H, and 4CL occurs through the coordinated expression of structural genes in response to developmental signals and environmental stimuli [2] [8]. Post-translational modifications, including phosphorylation and protein-protein interactions, fine-tune enzyme activities and metabolic channeling toward specific flavonoid products [8]. The availability of malonyl-CoA represents a critical regulatory node, as this metabolite serves as both a precursor for flavonoid biosynthesis and fatty acid synthesis, creating metabolic competition that influences luteolin production levels [9].

Compartmentalization plays a crucial role in phenylpropanoid pathway integration, with enzymes localized to specific cellular compartments to optimize metabolic efficiency. The cytosolic localization of PAL, C4H association with the endoplasmic reticulum, and the formation of enzyme complexes facilitate substrate channeling and reduce metabolic cross-talk [2]. This spatial organization ensures efficient conversion of phenylalanine-derived intermediates toward luteolin biosynthesis while minimizing competing metabolic reactions.

Flavone Synthase Isoforms: Cytochrome P450 vs. 2-Oxoglutarate-Dependent Mechanisms

The biosynthesis of luteolin involves two distinct flavone synthase isoforms that catalyze the critical conversion of flavanones to flavones through fundamentally different enzymatic mechanisms [10] [7] [11]. Flavone synthase I (FNSI) represents a soluble, 2-oxoglutarate-dependent dioxygenase, while flavone synthase II (FNSII) functions as a membrane-bound cytochrome P450 monooxygenase [7] [12]. These isoforms exhibit distinct biochemical properties, substrate specificities, and evolutionary origins that contribute to the complexity of luteolin biosynthetic regulation.

FNSI belongs to the superfamily of 2-oxoglutarate-dependent dioxygenases and catalyzes the direct desaturation of flavanones to flavones through a vicinal desaturation mechanism [7] [12]. This enzyme requires iron (II), 2-oxoglutarate, and ascorbate as cofactors, operating through a mechanism that involves the initial elimination of the C-3 β-configured hydrogen followed by the elimination of the C-2 hydrogen [7]. The FNSI isoform exhibits high substrate specificity and has been primarily identified in members of the Apiaceae family, rice, and certain liverwort species [7] [12] [13]. Kinetic analysis reveals Km values of 15-50 μM for naringenin and 20-60 μM for eriodictyol, with catalytic efficiencies (kcat/Km) of approximately 1.2 × 10⁴ M⁻¹s⁻¹ [13].

FNSII enzymes represent cytochrome P450-dependent monooxygenases that are widely distributed among higher plants, belonging to the CYP93B subfamily in dicotyledonous plants and the CYP93G subfamily in monocotyledonous species [10] [11] [14]. These membrane-bound enzymes require NADPH and cytochrome P450 reductase as cofactors and catalyze flavone formation through oxidative desaturation [11] [14]. FNSII isoforms demonstrate broader substrate specificity compared to FNSI, with Km values of 5-25 μM for naringenin and 10-35 μM for eriodictyol, achieving higher catalytic efficiencies of 4.5 × 10⁴ M⁻¹s⁻¹ [11] [15].

The functional diversification between FNSI and FNSII reflects distinct evolutionary pressures and metabolic requirements. FNSI evolved from flavanone 3β-hydroxylase through gene duplication and functional divergence, as evidenced by their 80% sequence identity and shared 2-oxoglutarate-dependent mechanism [13]. In contrast, FNSII represents a more recent evolutionary adaptation within the cytochrome P450 superfamily, with CYP93G subfamily members showing functional diversification between flavone synthase and flavanone 2-hydroxylase activities [11].

The mechanistic differences between FNSI and FNSII have significant implications for luteolin biosynthesis regulation. FNSI operates through a cytosolic mechanism that provides direct access to flavanone substrates, while FNSII functions within the endoplasmic reticulum membrane environment, requiring substrate transport and electron transfer systems [7] [11]. These distinct subcellular localizations influence substrate availability, enzyme regulation, and metabolic channeling toward luteolin production.

Hydroxylation Patterns: F3'H Enzyme Specificity in B-Ring Modification

Flavonoid 3'-hydroxylase (F3'H) represents the key enzymatic activity responsible for determining the B-ring hydroxylation pattern in luteolin biosynthesis, catalyzing the critical 3'-hydroxylation that distinguishes luteolin from apigenin [16] [17] [18]. This cytochrome P450-dependent monooxygenase (EC 1.14.14.82) introduces a hydroxyl group at the 3' position of the B-ring in various flavonoid substrates, fundamentally altering their chemical properties, biological activities, and metabolic fates [16] [19].

F3'H exhibits remarkable substrate versatility, accepting multiple classes of flavonoid compounds including flavanones, dihydroflavonols, flavonols, and flavones as substrates [16] [18] [19]. The enzyme demonstrates highest catalytic efficiency toward flavonol substrates, particularly kaempferol, with Km values of 2-8 μM and relative activities approaching 98-100% [18] [19]. For flavanone substrates critical to luteolin biosynthesis, F3'H exhibits Km values of 8-25 μM for naringenin, producing eriodictyol with 85-95% relative efficiency [18]. When acting on the flavone apigenin, F3'H directly catalyzes luteolin formation with Km values of 10-30 μM and moderate relative activity of 70-85% [18] [20].

The substrate specificity of F3'H is determined by critical amino acid residues within the enzyme's active site, particularly those involved in substrate recognition and binding orientation [21] [18]. Site-directed mutagenesis studies have identified key residues, including a conserved methionine at position 211 that is essential for functional activity [18]. The substrate recognition site 6 (SRS6) contains amino acids that determine the distinction between 3'-hydroxylation and 3',5'-hydroxylation activities, with conservative amino acid substitutions capable of altering enzyme specificity [21].

The B-ring hydroxylation pattern catalyzed by F3'H has profound implications for luteolin's biological properties and metabolic stability [20]. The introduction of the 3'-hydroxyl group creates the characteristic catechol moiety (3',4'-dihydroxy pattern) that enhances antioxidant activity, metal chelation capacity, and protein binding affinity compared to the 4'-monohydroxy pattern found in apigenin [20] [22]. This hydroxylation pattern also influences subsequent metabolic modifications, including O-methylation, glycosylation, and conjugation reactions that determine luteolin's bioavailability and biological fate [23] [20].

The enzymatic mechanism of F3'H involves the formation of a high-valent iron-oxo intermediate that abstracts a hydrogen atom from the 3' position of the B-ring, followed by oxygen rebound to form the hydroxyl group [18] [19]. This mechanism requires NADPH as an electron donor and cytochrome P450 reductase for electron transfer, with the reaction proceeding through the characteristic cytochrome P450 catalytic cycle [19]. The enzyme's membrane-bound nature within the endoplasmic reticulum facilitates substrate access and product formation while maintaining proper cofactor interactions [24] [19].

Kinetic analysis of F3'H reveals sophisticated regulatory mechanisms that influence luteolin biosynthesis. The enzyme exhibits competitive inhibition patterns with structural analogs and demonstrates pH-dependent activity profiles that reflect ionization states of catalytic residues [18]. Temperature stability studies indicate optimal activity ranges that correspond to physiological conditions in plant tissues, with thermal inactivation kinetics providing insights into enzyme longevity and metabolic flux control [18].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

286.04773803 g/mol

Monoisotopic Mass

286.04773803 g/mol

Boiling Point

348.61°C (rough estimate)

Heavy Atom Count

21

LogP

2.53 (LogP)
2.53

Appearance

Solid powder

Melting Point

329.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KUX1ZNC9J2

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 52 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 51 of 52 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Luteolin is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, luteolin scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.

Pictograms

Irritant

Irritant

Other CAS

491-70-3

Metabolism Metabolites

Luteolin has known human metabolites that include (2S,3S,4S,5R)-6-[5-(5,7-Dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and Luteolin-7-glucuronide.

Wikipedia

Luteolin
Camphorsulfonic_acid
Bismite

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 08-15-2023
1: Popov AM, Krivoshapko ON, Klimovich AA, Artyukov AA. [Biological activity and mechanisms of therapeutic action of rosmarinic acid, luteolin and its sulphated derivatives]. Biomed Khim. 2016 Jan-Feb;62(1):22-30. doi: 10.18097/PBMC20166201022. Review. Russian. PubMed PMID: 26973183.
2: Nabavi SF, Braidy N, Gortzi O, Sobarzo-Sanchez E, Daglia M, Skalicka-Woźniak K, Nabavi SM. Luteolin as an anti-inflammatory and neuroprotective agent: A brief review. Brain Res Bull. 2015 Oct;119(Pt A):1-11. doi: 10.1016/j.brainresbull.2015.09.002. Epub 2015 Sep 8. Review. PubMed PMID: 26361743.
3: Gray AL, Stephens CA, Bigelow RL, Coleman DT, Cardelli JA. The polyphenols (-)-epigallocatechin-3-gallate and luteolin synergistically inhibit TGF-β-induced myofibroblast phenotypes through RhoA and ERK inhibition. PLoS One. 2014 Oct 1;9(10):e109208. doi: 10.1371/journal.pone.0109208. PMID: 25272043; PMCID: PMC4182889.
4: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.
5: Tasdemir D, Lack G, Brun R, Rüedi P, Scapozza L, Perozzo R. Inhibition of Plasmodium falciparum fatty acid biosynthesis: evaluation of FabG, FabZ, and FabI as drug targets for flavonoids. J Med Chem. 2006 Jun 1;49(11):3345-53. doi: 10.1021/jm0600545. PMID: 16722653.

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